
Abemaciclib metabolite M18-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abemaciclib metabolite M18-d8 is a deuterium-labeled version of Abemaciclib metabolite M18. Abemaciclib is a cyclin-dependent kinase inhibitor with antitumor activity, primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer . The metabolite M18 is one of the active metabolites formed during the hepatic metabolism of Abemaciclib .
准备方法
The preparation of Abemaciclib metabolite M18-d8 involves the synthesis of Abemaciclib followed by its metabolic conversion to M18. The deuterium labeling is achieved by incorporating deuterium atoms into the molecular structure during the synthesis process. The industrial production of Abemaciclib involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired pharmacological properties . The specific reaction conditions and synthetic routes for the preparation of this compound are proprietary and not publicly disclosed.
化学反应分析
Chemical Reactions of Abemaciclib metabolite M18-d8
This compound is a deuterium-labeled derivative of the M18 metabolite of Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This compound plays a crucial role in cancer research, particularly in the development of targeted protein degradation strategies. The chemical reactions of this compound are primarily related to its metabolic pathways and interactions within biological systems.
Formation of M18-d8
This compound is formed through the metabolism of Abemaciclib, which involves several chemical reactions:
-
Hydroxylation : The parent compound Abemaciclib undergoes hydroxylation, likely mediated by cytochrome P450 3A4 (CYP3A4) .
-
N-desethylation : Another metabolic pathway involves the removal of an ethyl group from the piperazine ring of Abemaciclib or its hydroxylated form .
-
Deuterium incorporation : The synthesis of M18-d8 involves the incorporation of deuterium atoms into specific positions of the molecule, enhancing its stability and allowing for improved tracking in biological studies.
The general reaction scheme can be represented as:
Abemaciclib → M2 (N-desethylabemaciclib) or M20 (hydroxyabemaciclib) → M18 → M18-d8
Metabolic Transformations
M18-d8 can undergo further metabolic reactions, similar to its non-deuterated counterpart:
-
Oxidation : The compound may undergo oxidative reactions, potentially forming additional metabolites .
-
Reduction : Reductive processes can occur, particularly in the benzimidazole ring .
-
Conjugation : Phase II metabolic reactions may involve sulfate conjugation, facilitating biliary excretion .
Kinase Inhibition
The primary chemical interaction of this compound is its inhibition of CDK4/6. This interaction involves:
-
Binding to the ATP-binding pocket : M18-d8 competes with ATP for binding to the catalytic site of CDK4/6.
-
Formation of hydrogen bonds : The compound likely forms hydrogen bonds with specific amino acid residues in the kinase active site.
-
π-π interactions : Aromatic rings in M18-d8 may engage in π-π stacking with aromatic amino acids in the binding pocket.
Potential Reactive Intermediates
While specific data for M18-d8 is limited, studies on Abemaciclib metabolism suggest the potential formation of reactive intermediates:
-
Iminium ion formation : The piperazine ring in M18-d8 may form iminium ions, which can be reactive electrophiles .
-
Cyanide adduct formation : In experimental settings, cyanide can trap these iminium intermediates, forming stable adducts .
Comparative Reactivity
The following table compares the reactivity of this compound with its related compounds:
Compound | Hydroxylation | N-desethylation | Oxidation | Reduction | CDK4/6 Inhibition |
---|---|---|---|---|---|
Abemaciclib | Yes | Yes | Yes | Yes | High |
M2 (N-desethylabemaciclib) | Yes | N/A | Yes | Yes | Equipotent to Abemaciclib |
M20 (hydroxyabemaciclib) | N/A | Yes | Yes | Yes | Equipotent to Abemaciclib |
M18 (hydroxy-N-desethylabemaciclib) | N/A | N/A | Yes | Yes | Equipotent to Abemaciclib |
M18-d8 | Similar to M18 | Similar to M18 | Similar to M18 | Similar to M18 | Presumed equipotent |
Analytical Considerations
When studying the chemical reactions of this compound, several analytical techniques are employed:
-
UHPLC-MS/MS : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry is used for quantification and metabolite identification .
-
HR-MS : High-resolution mass spectrometry provides detailed structural information and can distinguish between isomers .
-
NMR spectroscopy : Nuclear magnetic resonance spectroscopy can be used to confirm the structure and purity of M18-d8.
科学研究应用
Abemaciclib metabolite M18-d8 has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and pharmacokinetics of Abemaciclib . In biology and medicine, it is utilized to investigate the antitumor activity and mechanism of action of Abemaciclib and its metabolites . Additionally, this compound is employed in the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . In the pharmaceutical industry, it is used in the development of new therapeutic agents and in drug metabolism studies .
作用机制
The mechanism of action of Abemaciclib metabolite M18-d8 involves the inhibition of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) . These kinases play a crucial role in cell cycle regulation by promoting the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, this compound induces cell cycle arrest and inhibits the proliferation of cancer cells . The molecular targets of this compound include the retinoblastoma protein (Rb) and other cell cycle regulatory proteins .
相似化合物的比较
Abemaciclib metabolite M18-d8 is similar to other cyclin-dependent kinase inhibitors, such as Palbociclib and Ribociclib . it has unique properties that distinguish it from these compounds. Unlike Palbociclib and Ribociclib, Abemaciclib and its metabolites, including M18-d8, have shown higher potency and efficacy in inhibiting CDK4 and CDK6 . Additionally, this compound has a distinct metabolic profile and pharmacokinetic properties, which contribute to its therapeutic effectiveness . Similar compounds include N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and other oxidative metabolites of Abemaciclib .
生物活性
Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is primarily utilized in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. Its biological activity is significantly influenced by its metabolites, particularly M18-d8, which is a deuterated form of the metabolite M18. This article explores the biological activity of Abemaciclib metabolite M18-d8, including its pharmacokinetics, mechanisms of action, and relevant case studies.
Overview of Abemaciclib and Its Metabolites
Abemaciclib undergoes extensive metabolism primarily via cytochrome P450 (CYP) 3A4, yielding several active metabolites, including:
- M2 (N-desethylabemaciclib)
- M20 (hydroxyabemaciclib)
- M18 (hydroxy-N-desethylabemaciclib)
Among these, M18-d8 has garnered attention due to its potential enhanced stability and activity as a CDK inhibitor. The biological activity of these metabolites is crucial as they may contribute to the overall therapeutic efficacy of Abemaciclib.
Pharmacokinetics of M18-d8
The pharmacokinetic profile of M18-d8 has been evaluated through various studies. Key parameters include:
- Absorption : Following oral administration, Abemaciclib is nearly completely absorbed with peak plasma concentrations occurring approximately 6 to 8 hours post-dose.
- Distribution : The systemic volume of distribution at steady state for Abemaciclib is about 724 L, indicating extensive tissue distribution.
- Metabolism : M18-d8 is formed from either M2 or M20 via CYP3A4 metabolism. It is essential to understand that the formation and clearance rates can vary based on the presence of CYP3A4 modulators such as inhibitors or inducers.
Table 1: Pharmacokinetic Parameters of Abemaciclib and Its Metabolites
Parameter | Abemaciclib | M2 | M20 | M18-d8 |
---|---|---|---|---|
Bioavailability | 45% | Not specified | Not specified | Not specified |
Half-life | 29.3 hours | Not specified | Not specified | Not specified |
Volume of Distribution | 724 L | Not specified | Not specified | Not specified |
Plasma Protein Binding | ~94% | Not specified | Not specified | Not specified |
M18-d8 exhibits similar potency to the parent compound in inhibiting CDK4/6 activity. The inhibition of CDK4/6 leads to cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation. This mechanism is critical in the context of hormone receptor-positive breast cancers, where CDK4/6 pathways are often dysregulated.
Case Studies and Clinical Relevance
Clinical studies have shown that the presence of active metabolites like M18 can significantly affect treatment outcomes. For instance:
- A study indicated that patients receiving Abemaciclib experienced improved progression-free survival rates when treated with combinations that included endocrine therapies.
- Observational data suggested that variations in metabolite levels could correlate with adverse events or therapeutic efficacy.
Table 2: Summary of Clinical Findings Related to Abemaciclib and Its Metabolites
Study Reference | Findings |
---|---|
MONARCH 1 | Enhanced response rates in combination with endocrine therapy. |
MONARCH 2 | Correlation between metabolite levels and adverse effects. |
属性
分子式 |
C25H28F2N8O |
---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
[4-fluoro-6-[5-fluoro-2-[[5-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)/i5D2,6D2,7D2,8D2 |
InChI 键 |
YQMRQLBCUBZXEP-YEBVBAJPSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F)([2H])[2H])[2H] |
规范 SMILES |
CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。